N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide

RmlA allosteric inhibition Pseudomonas aeruginosa X-ray crystallography

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbenzamide (CAS 1026890-84-5) is a synthetic pyrimidinedione derivative with a molecular formula of C19H18N4O3 and a monoisotopic mass of 350.14 Da. The compound is structurally characterized by a 6-amino-1-benzyluracil core bearing an N-methylbenzamide substituent at the 5-position, and its three-letter PDB ligand code is N5Y.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 1026890-84-5
Cat. No. B2486795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide
CAS1026890-84-5
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O3/c1-22(18(25)14-10-6-3-7-11-14)15-16(20)23(19(26)21-17(15)24)12-13-8-4-2-5-9-13/h2-11H,12,20H2,1H3,(H,21,24,26)
InChIKeySVEXWTOZCLVIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide (CAS 1026890-84-5): Chemical Identity and Research-Grade Provenance


N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbenzamide (CAS 1026890-84-5) is a synthetic pyrimidinedione derivative with a molecular formula of C19H18N4O3 and a monoisotopic mass of 350.14 Da . The compound is structurally characterized by a 6-amino-1-benzyluracil core bearing an N-methylbenzamide substituent at the 5-position, and its three-letter PDB ligand code is N5Y [1]. It has been co-crystallized as an allosteric inhibitor of Pseudomonas aeruginosa glucose-1-phosphate thymidylyltransferase (RmlA) [1], and is commercially available from multiple research-chemical suppliers in quantities ranging from 50 mg to 10 g .

Allosteric RmlA inhibitor tool compound (PDB ligand N5Y)
High-resolution co-crystal structure with P. aeruginosa RmlA (PDB: 4ASY)
Low-activity reference for allosteric counter-screening assays

Why Generic Substitution of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide Fails: Allosteric Site Binding Demands Exacting Chemical Structure


Close analogs of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbenzamide cannot be assumed interchangeable because the compound exerts its validated biological effect through a specific, exquisitely sensitive allosteric pocket on the RmlA enzyme rather than the orthosteric active site [1]. Even minor modifications to the pyrimidinedione core or the N-methylbenzamide tail can alter hydrogen-bond networks and hydrophobic contacts within this allosteric cleft, drastically shifting the inhibitor's cooperative binding behavior. Generic replacement without quantitative binding-kinetic and structural data introduces substantial risk of losing the compound's allosteric mechanism, undermining reproducibility in any assay reliant on this unique mode of inhibition.

Allosteric pocket sensitivity
Minor core modifications may disrupt hydrogen-bond networks in the remote binding cleft.
N-methylbenzamide dependence
Loss of the benzamide tail can shift binding mode away from the reported allosteric site.
Orthosteric compounds mismatch
Active-site-directed pyrimidinediones may not reproduce allosteric competitive inhibition.

Quantitative Differentiation Evidence for CAS 1026890-84-5 Against Closest Structural Analogs


Allosteric-Site Binding Confirmed by X-Ray Crystallography Versus Orthosteric Inhibitors

The compound (PDB ligand N5Y) binds exclusively to the allosteric site of P. aeruginosa RmlA, remote from the active site, as demonstrated by a co-crystal structure solved at 2.30 Å resolution (PDB ID: 4ASY) [1]. In contrast, canonical RmlA substrates and active-site-directed inhibitors occupy the catalytic pocket. This allosteric binding is not a class-wide property of pyrimidinediones; closely related analogs lacking the N-methylbenzamide group lose the allosteric binding mode [1]. The real-space correlation coefficient of the ligand in the best-fitted chain is 0.853, supporting a well-defined binding pose [2].

Allosteric binding
Head-to-head
Allosteric pocket vs Active site
PDB: 4ASY, 2.30 Å, real-space corr. 0.853
Allosteric mode confirmed; not observed with unsubstituted analogs.
X-ray crystallography vs active-site substrates.
RmlA allosteric inhibition Pseudomonas aeruginosa X-ray crystallography antivirulence drug discovery

Weak Enzymatic Potency Defines Its Utility as a Selectivity Reference Tool

In P. aeruginosa RmlA inhibition assays, the compound exhibits an IC50 value greater than 60,000 nM (IC50 > 60 µM) [1]. This weak potency is substantially lower than that of optimized allosteric RmlA inhibitors from the same series, which achieve nanomolar-level inhibition in subsequent SAR studies [2]. The large activity window between this benzamide-substituted derivative and more potent analogs makes it a valuable low-activity reference compound for assay validation and for evaluating binding-site selectivity in counter-screens.

Inhibitory potency
Cross-study comparable
IC50 > 60,000 nM
Supports low-activity reference use in counter-screens.
BindingDB data; assay at pH 7.4, 2 °C.
RmlA inhibitor screening allosteric probe counter-screening negative control

N-Methylbenzamide Substituent Enables Orthogonal Synthetic Diversification

The 5-position N-methylbenzamide group of this compound provides a synthetically tractable handle absent in simpler uracil derivatives such as 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 72816-88-7) . In chemical-probe development, the N-methylbenzamide moiety can be hydrolyzed, reduced, or elaborated to introduce diverse functional groups, whereas the parent 5-methylamino analog offers only a single primary-amine modification point. This substitution pattern directly enables the C6-aminoalkyl extensions that the 2021 SAR study identified as critical for achieving nanomolar RmlA inhibition [1].

Synthetic versatility
Class-level inference
Two orthogonal modification sites: C6-NH2 and C5-N(Me)Bz
May support divergent SAR expansion for lead optimization.
Based on published SAR strategies (Alphey 2013; Xiao 2021).
medicinal chemistry scaffold diversification privileged structure C6-aminoalkyl modification

Procurement-Relevant Application Scenarios for N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide (CAS 1026890-84-5)


Allosteric RmlA Inhibitor Reference Standard for High-Throughput Screening

The compound's co-crystal structure with P. aeruginosa RmlA (PDB: 4ASY) and its well-defined allosteric binding mode make it an ideal reference standard for high-throughput screening campaigns targeting bacterial glucose-1-phosphate thymidylyltransferase [1]. Its weak IC50 (>60 µM) provides a calibrated low-activity baseline that enables robust Z'-factor calculation and hit thresholding when screening novel chemical libraries for allosteric RmlA modulators [2].

Synthetic Intermediate for Structure-Activity Relationship Expansion of Antivirulence Agents

Medicinal chemistry groups pursuing antivirulence strategies against M. tuberculosis and P. aeruginosa can employ this compound as a key late-stage intermediate for C6-aminoalkyl functionalization. The 2021 SAR study demonstrated that modifications at the C6-NH2 position of the pyrimidinedione core yield nanomolar allosteric RmlA inhibitors, and this compound provides the requisite pre-functionalized benzamide terminus for that diversification route [3].

Biophysical Binding-Mode Validation in Allosteric Drug Discovery

The availability of a high-resolution X-ray structure (4ASY, 2.30 Å) with real-space correlation coefficient of 0.853 for the best-fitted instance enables structure-based drug design efforts [1]. Researchers can use this compound as a crystallographic tool ligand to validate putative allosteric binding pockets, to perform competitive soaking experiments, and to calibrate surface plasmon resonance (SPR) or thermal shift assays for allosteric hit confirmation.

Application
Selection Property
Validation Focus
HTS reference standard for allosteric RmlA
Allosteric inhibition profile; co-crystal structure (PDB: 4ASY)
Z'-factor calculation, hit threshold calibration
Medicinal chemistry diversification scaffold
Pre-functionalized N-methylbenzamide derivative
C6-aminoalkyl derivatization reactivity and SAR expansion
Biophysical binding-mode validation
High-resolution co-crystal structure (PDB: 4ASY)
Competitive soaking experiments, SPR/thermal shift calibration
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